6-fluoro-3-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one
Description
This compound belongs to the quinolin-4-one family, characterized by a bicyclic scaffold with a ketone group at position 3. Key structural features include:
- 3-(4-Methylbenzoyl) group: Introduces lipophilicity and aromatic stacking capabilities.
- 1-(Prop-2-en-1-yl) substituent: A reactive allyl group that may contribute to steric effects and chemical derivatization.
Properties
IUPAC Name |
6-fluoro-3-(4-methylbenzoyl)-1-prop-2-enylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2/c1-3-10-22-12-17(19(23)14-6-4-13(2)5-7-14)20(24)16-11-15(21)8-9-18(16)22/h3-9,11-12H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBHZBIYPQCGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Position 1 Substituent Variations
The allyl group (prop-2-en-1-yl) at position 1 distinguishes the target compound from analogs:
- BF42484 (): Features a cyclopropylmethyl group, which is more rigid and sterically hindered than the allyl group. This could reduce conformational flexibility and alter binding kinetics in biological targets.
- 6-Fluoro-1-[(4-methylphenyl)methyl]-... (): Uses a 4-methylbenzyl group, increasing aromaticity and hydrophobicity compared to the allyl substituent.
Position 3 Functional Group Differences
The 4-methylbenzoyl group at position 3 contrasts with sulfonyl or fluorinated benzoyl groups in analogs:
- Compound : Features a 4-methylbenzenesulfonyl group, which is highly polar and capable of forming strong hydrogen bonds, unlike the less polar benzoyl group in the target compound.
Position 6 Substituent Modifications
The 6-fluoro group is conserved in some analogs but replaced in others:
- Compound : Retains fluoro but adds an ethoxy group at position 6, creating a dual-substitution pattern that could enhance solubility.
| Compound | Position 6 Substituent | Impact on Solubility/Reactivity | Evidence ID |
|---|---|---|---|
| Target Compound | Fluoro | Electron-withdrawing, low steric bulk | - |
| Compound | Ethoxy | Increased steric hindrance, H-bonding |
Physicochemical and Structural Implications
- Crystallography : SHELX programs () are widely used for refining such structures. The allyl group in the target compound may lead to different crystal packing compared to bulkier substituents (e.g., benzyl or cyclopropylmethyl), affecting melting points and solubility .
- Reactivity : The allyl group offers sites for further functionalization (e.g., epoxidation), a feature absent in analogs with saturated or aromatic substituents.
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